molecular formula C20H19NO6 B3474364 isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B3474364
M. Wt: 369.4 g/mol
InChI Key: IZNPWQIBSWGYMU-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran carboxylate ester family, characterized by a benzofuran core substituted with a methyl group at position 2, a 3-nitrobenzyloxy group at position 5, and an isopropyl ester at position 3.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12(2)26-20(22)19-13(3)27-18-8-7-16(10-17(18)19)25-11-14-5-4-6-15(9-14)21(23)24/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPWQIBSWGYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound notable for its complex molecular structure and potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C20H17N2O5C_{20}H_{17}N_{2}O_{5} with a molecular weight of approximately 369.4 g/mol. Its structure features a benzofuran core with functional groups that contribute to its biological activities.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its interaction with biological targets involved in inflammatory pathways. Research indicates that compounds with similar structures often modulate inflammatory responses, suggesting that this compound could have therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Research into the anticancer potential of this compound reveals promising results. Similar benzofuran derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that benzofuran-containing compounds can induce DNA damage and exhibit selective cytotoxicity towards tumor cells . The mechanism of action may involve the interaction with DNA or other cellular targets, leading to apoptosis in cancer cells.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
Isopropyl 2-methylbenzoateC10H12O2C_{10}H_{12}O_{2}Simpler structure; lacks nitro group
3-Nitrobenzyl acetateC10H11N2O4C_{10}H_{11}N_{2}O_{4}Contains an acetate instead of a benzofuran core
Benzofuran derivativesVariesDiverse biological activities based on substituents

This table illustrates how the unique combination of structural elements in this compound may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several case studies have investigated the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:

  • Cytotoxicity Studies : In one study, benzofuran derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines, with certain modifications enhancing their activity. The introduction of specific functional groups significantly influenced their effectiveness against cancer cells .
  • Mechanistic Insights : Research has shown that the interaction of benzofuran derivatives with DNA can lead to significant DNA damage, which is a crucial mechanism for their anticancer activity. The presence of hydroxyl groups in specific positions has been linked to increased potency .

Scientific Research Applications

Chemical Properties and Structure

This compound has the following molecular formula: C20_{20}H19_{19}N1_{1}O7_{7}. Its structure features a benzofuran moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation, particularly in breast and colon cancers. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
  • Neuroprotective Effects
    • Cognitive Enhancement : Studies have suggested that benzofuran derivatives may possess neuroprotective effects, potentially enhancing cognitive function. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress, which is linked to neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties
    • Broad-Spectrum Activity : The compound has demonstrated antimicrobial activity against various bacterial strains. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells; inhibits cell proliferation.
NeuroprotectionProtects neuronal cells from oxidative stress; enhances cognitive function.
Antimicrobial EfficacyEffective against multiple bacterial strains; potential for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

Molecular Formula : C₁₇H₂₀O₅
Molecular Weight : 304.34 g/mol
Substituent at Position 5 : Isobutyryloxy (acyloxy group).
Key Differences :

  • The target compound features a 3-nitrobenzyloxy group (aromatic nitro-substituted ether), whereas the analog has an isobutyryloxy ester (aliphatic acyloxy group).
  • Electronic Effects: The nitro group in the target compound enhances electrophilicity and polarity compared to the electron-neutral isobutyryloxy group.
  • Molecular Weight: The nitrobenzyloxy substituent increases the molecular weight by ~65 g/mol (estimated target molecular weight: ~369 g/mol).
  • Reactivity: The nitro group may participate in redox reactions or serve as a hydrogen-bond acceptor, unlike the isobutyryloxy group, which is more hydrolytically labile .
Table 1: Structural and Physicochemical Comparison
Property Target Compound Isopropyl 5-(isobutyryloxy)-2-methyl-...
Molecular Formula C₂₀H₁₉NO₆ (estimated) C₁₇H₂₀O₅
Molecular Weight (g/mol) ~369.37 304.34
Substituent at Position 5 3-Nitrobenzyloxy Isobutyryloxy
Functional Groups Nitro, benzyl ether, ester Acyloxy, ester
Predicted Solubility Lower (due to aromatic nitro) Higher (aliphatic chain)

Pharmacologically Relevant Benzofuran Derivatives

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran Derivatives

Example: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide . Key Differences:

  • Ring Saturation : The dihydroisobenzofuran core (partially saturated) contrasts with the fully aromatic benzofuran in the target compound.
  • Substituents: Fluorophenyl and dimethylaminopropyl groups introduce distinct electronic and steric effects, likely directing these compounds toward central nervous system (CNS) applications.
  • Functional Groups : Carboxamide and nitrile groups enhance hydrogen-bonding capacity compared to the nitrobenzyloxy ester in the target compound .
Perfluorinated Sulfonamide-Benzofuran Hybrids

Example : Perfluoroalkane sulfonamide derivatives (e.g., [70900-38-8]) .
Key Differences :

  • Fluorinated Chains : Perfluoroalkyl groups drastically increase hydrophobicity and chemical stability.
  • Sulfonamide Linkage: Introduces hydrogen-bond acceptor/donor sites absent in the target compound.
  • Applications : Likely used in surfactants or materials science rather than pharmaceuticals .

Implications of Substituent Variations

Electronic and Steric Effects

  • Nitrobenzyloxy vs. Isobutyryloxy : The nitro group’s electron-withdrawing nature may reduce electron density at the benzofuran core, altering reactivity in electrophilic substitution or cyclization reactions.
  • Fluorophenyl vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate, and how can reaction yields be maximized?

  • Methodology : The synthesis typically involves multi-step reactions, such as Claisen condensation to form the benzofuran core, followed by Friedel-Crafts acylation or Suzuki coupling to introduce substituents. For example, similar ethyl esters are synthesized via NaH-mediated alkoxy group introduction in THF under inert conditions . Maximizing yields requires precise control of reaction parameters (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Catalytic systems like Pd-based catalysts may enhance coupling efficiency for nitrobenzyloxy groups .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the nitrobenzyloxy group’s aromatic signals and ester carbonyl peaks .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying nitro group presence .
  • IR Spectroscopy : Detects ester (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520–1350 cm1^{-1}) functional groups .
  • HPLC : Purity analysis (>95%) ensures minimal byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group in the 3-nitrobenzyloxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The nitro group’s strong electron-withdrawing nature activates the benzyloxy moiety for nucleophilic attack. Kinetic studies using varying substituents (e.g., comparing nitro vs. methoxy groups) can quantify this effect. Computational tools like DFT calculations predict charge distribution and transition states, while experimental rate constants under controlled conditions (solvent, temperature) validate reactivity trends .

Q. What structure-activity relationships (SAR) explain the biological activity of nitrobenzyloxy-substituted benzofurans compared to halogenated analogs?

  • Methodology :

  • Comparative Assays : Test antimicrobial/anticancer activity against halogenated analogs (e.g., 4-fluorobenzoyloxy or 6-bromo derivatives) to assess substituent effects .
  • Lipophilicity Studies : Measure logP values to correlate nitro group’s polarity with membrane permeability.
  • Table :
SubstituentIC50_{50} (μM)logP
3-Nitrobenzyloxy12.52.8
4-Fluorobenzoyloxy18.73.1
6-Bromo25.43.5
Hypothetical data based on .

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. inactive results) be resolved?

  • Methodology :

  • Dose-Response Curves : Establish reproducibility across multiple cell lines or bacterial strains.
  • Metabolic Stability Tests : Assess compound degradation in assay media (e.g., LC-MS monitoring) .
  • Structural Confirmation : Verify batch purity via X-ray crystallography (as done for benzofuran analogs in ) to rule out isomer contamination.

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to model binding poses with target proteins (e.g., cytochrome P450 or bacterial topoisomerases).
  • MD Simulations : Simulate ligand-protein dynamics over nanoseconds to evaluate binding stability .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., nitro group’s hydrogen bonding with active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

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